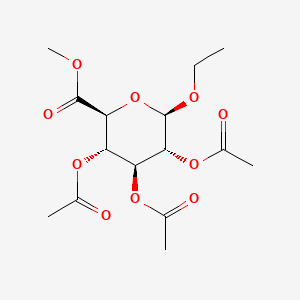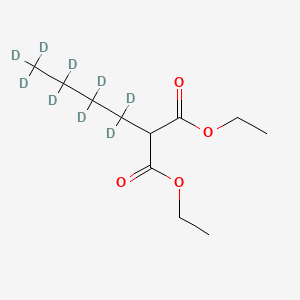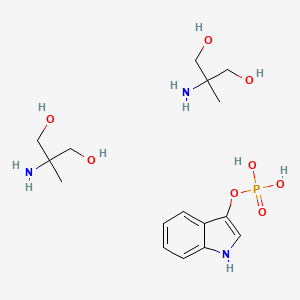
4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt is a chemical compound with a complex structure that includes a pteridine ring system
Aplicaciones Científicas De Investigación
4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pteridine ring system, followed by the introduction of amino and methyl groups at specific positions. The final step involves the formation of the acetic acid salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as catalytic hydrogenation, controlled temperature, and pressure conditions, as well as purification methods like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2,6-dimethyl-7-pteridinolate
- 4-Amino-2,6-dimethyl-7-pteridinol
Uniqueness
4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt is unique due to its specific structural features and the presence of the acetic acid salt. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
acetic acid;4-amino-2,6-dimethyl-8H-pteridin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O.C2H4O2/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7;1-2(3)4/h1-2H3,(H3,9,11,12,13,14);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAULFDZHYCVLFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2NC1=O)C)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675577 |
Source


|
| Record name | Acetic acid--4-amino-2,6-dimethylpteridin-7(8H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216876-53-7 |
Source


|
| Record name | Acetic acid--4-amino-2,6-dimethylpteridin-7(8H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one](/img/structure/B562577.png)
![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)




